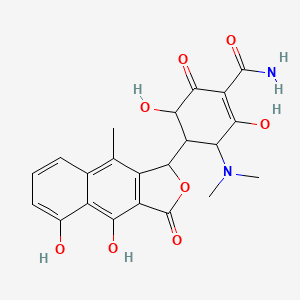
EverFluor-X-Alkyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EverFluor-X-Alkyne is a fluorescent alkyne derivative known for its reactivity with azides via a copper-catalyzed click reaction. This compound is widely used in various scientific fields due to its bright and photostable fluorophore properties, making it suitable for applications such as flow cytometry, microscopy, and high-content screening .
Preparation Methods
Synthetic Routes and Reaction Conditions
EverFluor-X-Alkyne can be synthesized through the fluorination and fluoroalkylation of alkenes or alkynes. The process involves the use of electrophilic addition of halogens to the alkene bond, followed by a double elimination reaction to form the alkyne . The reaction typically employs strong bases such as sodium amide in ammonia (NaNH₂/NH₃) to facilitate the elimination process .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
EverFluor-X-Alkyne undergoes several types of chemical reactions, including:
Click Reactions: Reacts with azides via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles.
Hydrofunctionalization: Involves the addition of various functional groups to the alkyne bond.
Cycloaddition: Forms cyclic compounds through reactions with other unsaturated molecules.
Common Reagents and Conditions
Copper Catalysts: Used in click reactions to facilitate the formation of triazoles.
Strong Bases: Such as sodium amide, used in elimination reactions to form alkynes.
Transition Metals: Such as silver, used in catalyzing various alkyne-based reactions.
Major Products Formed
1,2,3-Triazoles: Formed through click reactions with azides.
Functionalized Alkynes: Resulting from hydrofunctionalization reactions.
Cyclic Compounds: Formed through cycloaddition reactions.
Scientific Research Applications
EverFluor-X-Alkyne has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex molecules and as a building block for various chemical reactions.
Biology: Employed in bioorthogonal labeling and imaging of biomolecules.
Medicine: Utilized in drug discovery and development, particularly in the creation of fluorescent probes for diagnostic purposes.
Industry: Applied in the development of new materials and in high-throughput screening for various industrial processes.
Mechanism of Action
EverFluor-X-Alkyne exerts its effects primarily through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the formation of a six-membered ruthenacycle intermediate, which facilitates the selective formation of 1,4-disubstituted triazoles . The mechanism is highly efficient and specific, making it a valuable tool in various chemical and biological applications.
Comparison with Similar Compounds
Similar Compounds
Ethyne (Acetylene): A simple alkyne used industrially.
Propyne: Another alkyne with similar reactivity but different applications.
1-Butyne: Used in organic synthesis and industrial processes.
Uniqueness of EverFluor-X-Alkyne
This compound stands out due to its fluorescent properties and high reactivity with azides, making it particularly useful in click chemistry applications. Its stability and photostability also make it a preferred choice for imaging and diagnostic purposes .
Properties
CAS No. |
1173281-82-7 |
|---|---|
Molecular Formula |
C26H29BF2N2O |
Molecular Weight |
434.33 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-formylphenoxy]ethoxy]-4-formyl-N-(2-methoxy-2-oxoethyl)anilino]acetate](/img/structure/B1147784.png)


